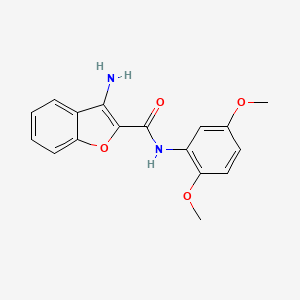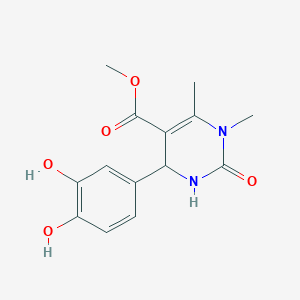![molecular formula C19H19N3O2S2 B6574260 N-(4-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide CAS No. 1017662-37-1](/img/structure/B6574260.png)
N-(4-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide (also known as NAPT), is a synthetic organic compound that is used as a biochemical and physiological research tool. It is a versatile compound that has been used in a variety of scientific research applications, including in studies of drug metabolism, drug-target interactions, enzyme kinetics, and enzyme inhibition. NAPT has been extensively studied due to its ability to interact with multiple proteins and enzymes, making it a valuable tool for understanding the mechanisms of drug action.
Wissenschaftliche Forschungsanwendungen
NAPT has been used extensively in scientific research applications, including studies of drug metabolism, drug-target interactions, enzyme kinetics, and enzyme inhibition. It has also been used to study the effects of drugs on the nervous system, as well as to identify potential therapeutic targets for neurological diseases. In addition, NAPT has been used to study the structure and function of enzymes involved in drug metabolism, as well as to study the effects of drugs on the cardiovascular system.
Wirkmechanismus
NAPT is a reversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. NAPT binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an increase in acetylcholine levels in the body, which can lead to various physiological effects, such as increased alertness and improved memory.
Biochemical and Physiological Effects
NAPT has been shown to have a variety of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the body, which can lead to increased alertness and improved memory. In addition, NAPT has been shown to increase the activity of certain enzymes involved in drug metabolism, as well as to inhibit the activity of certain enzymes involved in drug metabolism. It has also been shown to modulate the activity of certain neurotransmitters, such as serotonin and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
NAPT has several advantages and limitations for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is relatively stable and does not require complex synthesis. However, NAPT is not very soluble in water, and its solubility can be further reduced in the presence of certain other compounds. In addition, its effects on the body can be unpredictable, making it difficult to control the dose in laboratory experiments.
Zukünftige Richtungen
NAPT has a wide range of potential applications in scientific research. In the future, it may be used to study the effects of drugs on the nervous system, as well as to identify potential therapeutic targets for neurological diseases. In addition, it may be used to study the structure and function of enzymes involved in drug metabolism, as well as to study the effects of drugs on the cardiovascular system. It may also be used to study the effects of drugs on the immune system, as well as to identify potential therapeutic targets for autoimmune diseases. Finally, it may be used to study the effects of drugs on the endocrine system, as well as to identify potential therapeutic targets for endocrine-related disorders.
Synthesemethoden
NAPT is synthesized through the reaction of 4-acetamidophenol, 2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl chloride, and propanamide in a solvent system. This reaction is typically performed at a temperature of 80-85°C and is catalyzed by a base, such as sodium hydroxide. The reaction yields NAPT in a high yield of up to 95%.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-12(23)20-14-5-7-15(8-6-14)22-18(24)10-9-17-19(21-13(2)26-17)16-4-3-11-25-16/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSBEBGPBFRPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC=C(C=C2)NC(=O)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574178.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-2,3-dimethoxybenzamide](/img/structure/B6574182.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B6574185.png)
![N-(4-bromo-2-fluorophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6574208.png)


![3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(piperidin-1-yl)propan-1-one](/img/structure/B6574240.png)
![3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6574247.png)
![N-(3-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574254.png)
![N-[4-(dimethylamino)phenyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574267.png)
![N-(2-methoxyethyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574272.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574279.png)
![ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoyl}piperazine-1-carboxylate](/img/structure/B6574280.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propan-1-one](/img/structure/B6574282.png)